The synthesis of tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves a multi-step process. According to research conducted by Dejia Kong and colleagues, the synthesis can be achieved through three main steps using tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
The total yield for this synthesis was reported to be approximately 49.9% across all steps .
The molecular formula of tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is with a molecular weight of approximately 377.29 g/mol.
The structure has been confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate participates in various chemical reactions typical for compounds containing boron and nitrogen functionalities.
These reactions are fundamental for modifying the compound for enhanced biological activity or for synthesizing derivatives with improved properties.
The mechanism of action for tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate primarily relates to its role as an intermediate in synthesizing crizotinib. Crizotinib acts as an inhibitor of certain tyrosine kinases involved in cancer cell proliferation.
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazol-1-y)methyl)piperidine-1-carboxylate serves as an important intermediate in pharmaceutical chemistry:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and developing new therapeutic agents .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3